

# methods to mitigate IM156-induced nausea in preclinical animal studies

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## Compound of Interest

Compound Name: AM-156

Cat. No.: B605366

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## Technical Support Center: IM156 Preclinical Studies

This technical support center provides guidance for researchers encountering nausea-like side effects in preclinical animal studies involving IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor. Given that nausea and emesis are frequently observed treatment-related adverse events in human clinical trials of IM156, it is crucial to have strategies to monitor and mitigate these effects in animal models to ensure data quality and animal welfare.<sup>[1][2]</sup>

## Troubleshooting Guides

Issue: Observing signs of nausea or malaise in animals treated with IM156.

Animals such as rodents do not vomit, but they exhibit a behavior known as pica, the compulsive consumption of non-nutritive substances like kaolin clay, which is considered an analogue to nausea and emesis.<sup>[3][4][5]</sup> Monitoring pica is a key method to assess nausea-like behavior.

## Recommended Action: Implement a Pica/Kaolin Consumption Assay

This assay allows for the quantification of nausea-like behavior.

## Experimental Protocol: Kaolin Consumption Assay

- Acclimation:
  - House animals individually for at least 3 days before the experiment to acclimate them to the housing conditions.
  - Provide ad libitum access to food, water, and a pre-weighed amount of kaolin. Kaolin can be prepared as a pellet or provided in a separate dish.[\[6\]](#)
- Baseline Measurement:
  - For 2-3 days prior to IM156 administration, measure the daily consumption of kaolin, food, and water to establish a baseline for each animal. Weigh the kaolin, food, and water containers at the same time each day.
- IM156 Administration:
  - Administer IM156 at the desired dose and route. Include a vehicle-treated control group.
- Post-Treatment Monitoring:
  - Continue to measure kaolin, food, and water consumption daily for a predetermined period (e.g., 24-72 hours) post-administration.
  - Calculate the net consumption of each, accounting for any spillage.
- Data Analysis:
  - Compare the amount of kaolin consumed by the IM156-treated group to the vehicle control group. A significant increase in kaolin consumption in the treated group is indicative of a nausea-like response.

## FAQs

Q1: What are the potential mechanisms behind IM156-induced nausea?

While the exact mechanism for IM156 is not yet fully elucidated in preclinical models, drug-induced nausea often involves the activation of the chemoreceptor trigger zone (CTZ) in the brainstem and the release of neurotransmitters in the gastrointestinal tract that signal to the brain via the vagus nerve. For other drugs, this has been shown to involve serotonin (5-HT3), dopamine (D2), and neurokinin-1 (NK1) receptors.[\[5\]](#)[\[7\]](#)

Q2: What pharmacological agents can be used to mitigate IM156-induced nausea in preclinical studies?

Based on clinical observations where 5-HT3 receptor antagonists were used to manage nausea in patients receiving IM156, and on broader preclinical data for other compounds, the following classes of anti-emetics can be investigated.[\[1\]](#)

Table 1: Potential Anti-Emetic Agents for Mitigating Drug-Induced Pica

Drug Class	Example Agents	Reported Efficacy in Preclinical Models (for other compounds)
5-HT3 Receptor Antagonists	Ondansetron, Granisetron	Effective in inhibiting cisplatin-induced pica. <a href="#">[5]</a> <a href="#">[6]</a>
Dopamine D2 Receptor Antagonists	Prochlorperazine, Domperidone	Shown to inhibit apomorphine- and teriparatide-induced pica. <a href="#">[5]</a> <a href="#">[7]</a>
NK1 Receptor Antagonists	Fosaprepitant	Effective against teriparatide-induced pica. <a href="#">[7]</a>
Histamine H1 Antagonists	Diphenhydramine	Demonstrated to reduce teriparatide-induced pica. <a href="#">[7]</a>

Q3: How should I design a study to test the efficacy of an anti-emetic in mitigating IM156-induced pica?

A robust study design would include the following groups:

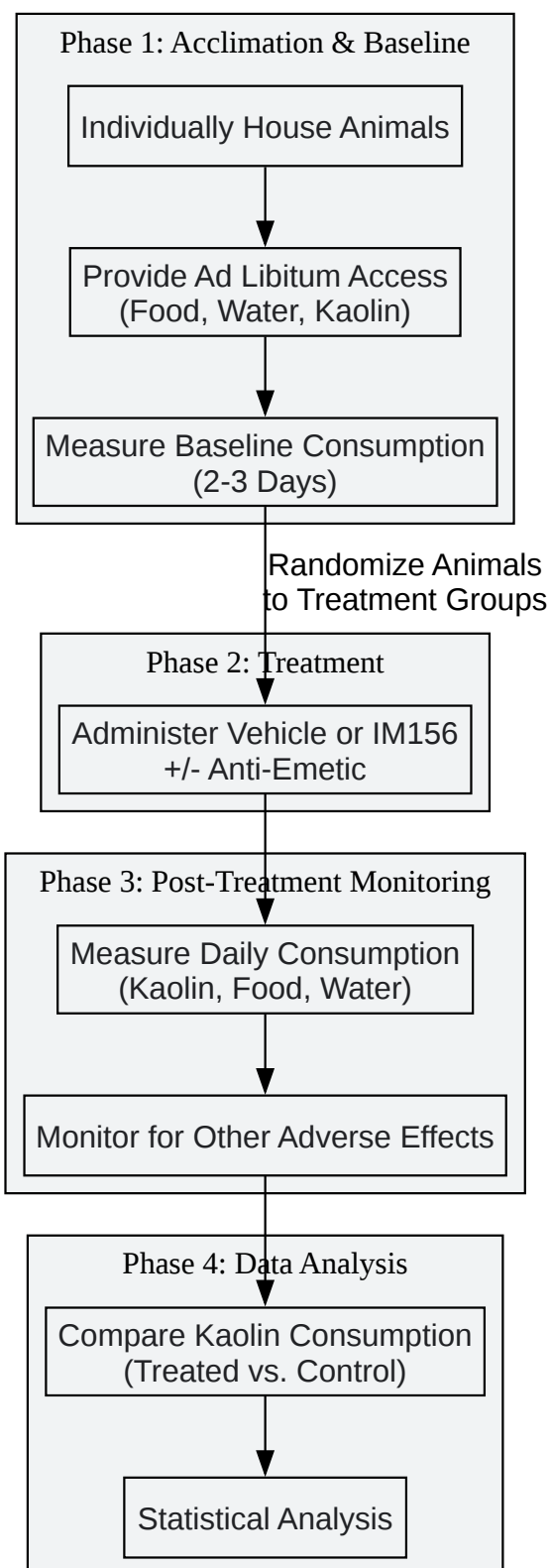
- Vehicle Control

- IM156 alone
- Anti-emetic alone
- IM156 + Anti-emetic

This design allows you to determine if the anti-emetic itself has any effect on kaolin consumption and to assess its ability to counteract the effects of IM156.

## Visualizations

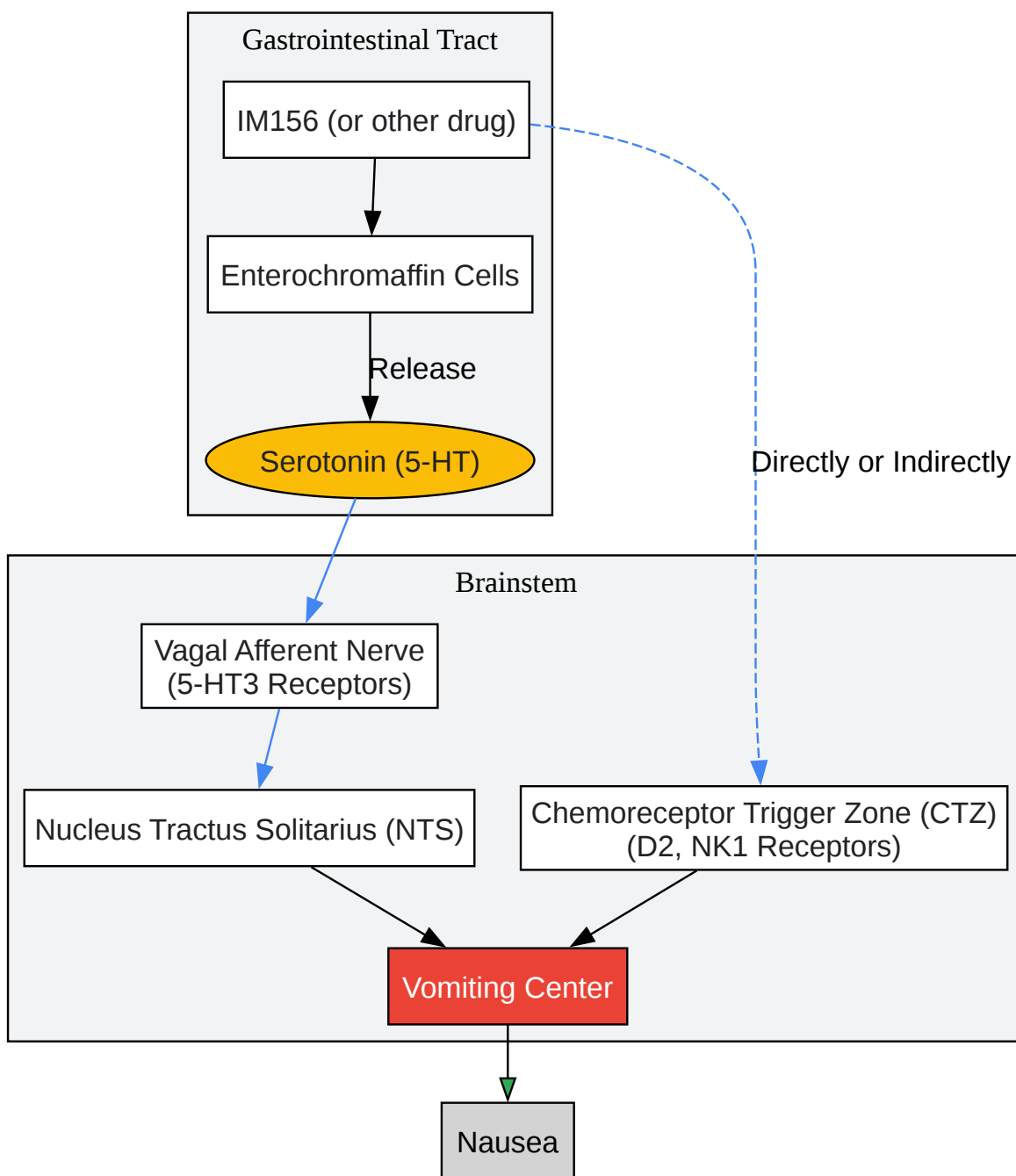
Diagram 1: Experimental Workflow for Assessing and Mitigating IM156-Induced Pica



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Caption: Workflow for a pica assay to evaluate IM156-induced nausea.

Diagram 2: Generalized Signaling Pathways in Drug-Induced Nausea



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Caption: Potential pathways involved in drug-induced nausea.

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## References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Pica (disorder) - Wikipedia [en.wikipedia.org]
- 4. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction and antagonism of pica induced by teriparatide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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